molecular formula C20H20ClN3OS B2511360 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide CAS No. 897456-67-6

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2511360
CAS No.: 897456-67-6
M. Wt: 385.91
InChI Key: MLDSQXSZDHRTBS-UHFFFAOYSA-N
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Description

N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide is a synthetic compound of significant research interest due to its structural hybrid of a benzamide and a substituted imidazole. The imidazole ring is a privileged scaffold in medicinal chemistry and is known to be a key structural component in a wide range of therapeutic agents, including those with antibacterial, antifungal, antitumor, and anti-inflammatory properties . The specific incorporation of a 4-chlorophenyl substituent on the imidazole core is a common feature in biologically active molecules designed to modulate various pharmacological targets . The presence of the thioether linkage connecting the imidazole to the ethyl spacer may influence the compound's electronic properties and its ability to interact with enzyme active sites. Researchers are investigating this compound and its analogs primarily in the context of infectious disease and oncology research. Studies on similar structures have demonstrated potential in inhibiting the growth of various bacterial strains and cultured cancer cell lines, making it a valuable chemical tool for probing new biological pathways and developing novel therapeutic agents . All studies must be conducted in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-3-4-16(11-14(13)2)19(25)22-9-10-26-20-23-12-18(24-20)15-5-7-17(21)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDSQXSZDHRTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the thioether linkage and finally the benzamide moiety. Key reagents and conditions often include:

    Imidazole synthesis: This can be achieved through the reaction of 4-chlorophenylhydrazine with glyoxal in the presence of an acid catalyst.

    Thioether formation: The imidazole derivative can be reacted with 2-chloroethyl thioether under basic conditions to form the thioether linkage.

    Benzamide coupling: The final step involves coupling the thioether-imidazole intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The thioether linkage may facilitate the compound’s ability to cross cell membranes, enhancing its bioavailability. The benzamide moiety can interact with various receptors or proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

3,4-Difluoro Substitution

The compound N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide (CAS 897457-13-5) replaces the dimethyl groups with difluoro substituents.

3,4-Dimethoxy Substitution

In 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-88-8), methoxy groups introduce steric bulk and electron-donating effects. This substitution may improve binding to targets requiring hydrogen-bond interactions but could lower metabolic stability due to demethylation pathways .

Variations in the Imidazole Substituents

4-Chlorophenyl vs. Phenyl
Nitroimidazole Derivatives

Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () feature a nitro group, which enhances redox activity and is critical for antiparasitic applications. However, nitro groups may confer higher toxicity compared to chloro substituents .

Thioether Linker Modifications

Thiadiazole vs. Imidazole

The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8) replaces the imidazole with a thiadiazole ring. Thiadiazoles are more electron-deficient, which could enhance interactions with metal ions in enzymatic systems but reduce π-π stacking efficiency .

Physicochemical and Structural Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide C20H20ClN3OS 393.9 3,4-dimethyl, 4-Cl High lipophilicity, antimicrobial
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide (CAS 897457-13-5) C18H14ClF2N3OS 393.8 3,4-difluoro, 4-Cl Increased polarity, solubility
3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-88-8) C20H21N3O3S 383.5 3,4-dimethoxy, phenyl Hydrogen-bonding capacity
W1 (2,4-dinitrophenyl benzimidazole) C22H16N6O6S 492.5 2,4-dinitrophenyl Potent antimicrobial, higher toxicity
(S)-N-(2-Aminophenyl)-4-(((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)benzamide C23H22N4OS 406.5 Chiral oxazoline, thioether HDAC inhibition

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Imidazole Ring : Known for its ability to interact with metal ions and enzymes.
  • Thioether Linkage : Enhances solubility and biological activity.
  • Benzamide Group : Contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its structural components:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to various receptors, influencing multiple biochemical pathways.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits both antimicrobial and anticancer activities, although further research is necessary to elucidate these effects.

Biological Activity Overview

Activity Type Description Research Findings
AntimicrobialPotential to inhibit bacterial growthStudies indicate effectiveness against various strains
AnticancerInhibitory effects on cancer cell proliferationPreliminary results show promise in vitro
Enzyme InhibitionInteraction with key metabolic enzymesMechanistic studies reveal significant inhibition rates

Case Studies and Research Findings

  • Anticancer Activity : A study indicated that the compound showed promising results in inhibiting cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values were reported in the low micromolar range, indicating potent activity against specific cancer types .
  • Antimicrobial Efficacy : Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
  • Mechanistic Insights : Investigations into the compound's interaction with enzymes revealed that it acts as a competitive inhibitor for certain key metabolic pathways. This was evidenced by kinetic studies showing altered enzyme activity in the presence of the compound .

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